molecular formula C9H14N2O2 B14392872 2-(Dimethylamino)-5-ethyl-6-methyl-4H-1,3-oxazin-4-one CAS No. 90062-12-7

2-(Dimethylamino)-5-ethyl-6-methyl-4H-1,3-oxazin-4-one

Cat. No.: B14392872
CAS No.: 90062-12-7
M. Wt: 182.22 g/mol
InChI Key: RVRRNDWPTRGYBN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-ethyl-6-methyl-4H-1,3-oxazin-4-one is an organic compound with a unique structure that includes a dimethylamino group, an ethyl group, and a methyl group attached to an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-ethyl-6-methyl-4H-1,3-oxazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with ethyl and methyl-substituted oxazinone precursors. The reaction conditions often include the use of solvents such as chloroform or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-ethyl-6-methyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted oxazinone derivatives.

Scientific Research Applications

2-(Dimethylamino)-5-ethyl-6-methyl-4H-1,3-oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-ethyl-6-methyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-5-ethyl-6-methyl-4H-1,3-oxazin-4-one is unique due to its specific combination of functional groups and the oxazinone ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

90062-12-7

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(dimethylamino)-5-ethyl-6-methyl-1,3-oxazin-4-one

InChI

InChI=1S/C9H14N2O2/c1-5-7-6(2)13-9(11(3)4)10-8(7)12/h5H2,1-4H3

InChI Key

RVRRNDWPTRGYBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=NC1=O)N(C)C)C

Origin of Product

United States

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